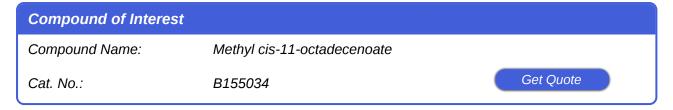


Spectroscopic Profile of Methyl cis-11-Octadecenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl cis-11-octadecenoate**, a fatty acid methyl ester of significant interest in various research fields. This document presents key identifying spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a detailed chemical signature of the compound. The information is intended to aid in the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for **methyl cis-11-octadecenoate**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
5.34	m	-CH=CH-
3.67	S	-OCH₃
2.30	t	-CH ₂ -C=O
2.01	m	-CH ₂ -C=C-CH ₂ -
1.62	р	-CH ₂ -CH ₂ -C=O
1.29	m	-(CH ₂)n-
0.88	t	-CH₃

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
174.3	C=O
130.0	-CH=CH-
51.4	-OCH₃
34.1	-CH ₂ -C=O
31.9	-(CH ₂)n-
29.8	-(CH ₂)n-
29.5	-(CH ₂)n-
29.3	-(CH ₂)n-
29.1	-(CH ₂)n-
27.2	-CH ₂ -C=C-CH ₂ -
24.9	-CH ₂ -CH ₂ -C=O
22.7	-CH ₂ -CH ₃
14.1	-CH₃



Table 3: Mass Spectrometry (Electron Ionization) Data

•		•
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
296	15	[M] ⁺ (Molecular Ion)
265	10	[M - OCH ₃] ⁺
222	20	McLafferty Rearrangement
180	15	
152	10	
123	25	
110	30	_
97	60	_
83	70	_
69	85	-
55	100	-
41	80	-

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3005	=C-H stretch (cis)
2925	C-H stretch (asymmetric, CH ₂)
2854	C-H stretch (symmetric, CH ₂)
1743	C=O stretch (ester)
1464	C-H bend (CH ₂)
1170	C-O stretch
722	C-H rock (-(CH ₂)n-)



Experimental Protocols

The data presented in this guide are compiled from various sources and are consistent with established methodologies for the analysis of fatty acid methyl esters (FAMEs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of **methyl cis-11-octadecenoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl $_3$), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.[3] For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The most common method for the analysis of FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar phase). The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is the most frequently used ionization technique, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.[3]

Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[7]

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **methyl cis-11-octadecenoate**, the IR spectrum is often recorded using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

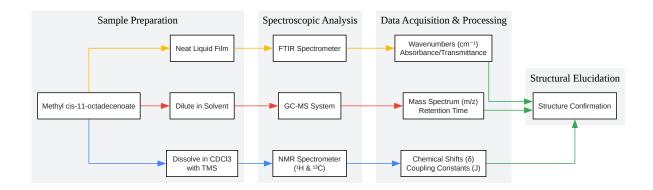


Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).[9]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **methyl cis-11-octadecenoate**.



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Caption: Workflow for Spectroscopic Analysis.

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